Cas no 2171202-04-1 ((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)

(2S)-2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid is an Fmoc-protected amino acid derivative featuring a pyrazole moiety, commonly employed in peptide synthesis and medicinal chemistry. Its key advantages include the Fmoc group, which provides orthogonal protection for the amino functionality, enabling selective deprotection under mild basic conditions. The pyrazole ring enhances structural diversity and potential bioactivity, making it valuable in drug discovery. The chiral center at the (2S)-position ensures stereochemical integrity in peptide assembly. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents facilitate efficient incorporation into complex sequences. Its well-defined reactivity profile supports high-yield, high-purity synthesis.
(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid structure
2171202-04-1 structure
Product name:(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid
CAS No:2171202-04-1
MF:C23H22N4O5
MW:434.444585323334
CID:6362026
PubChem ID:165817354

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid
    • 2171202-04-1
    • EN300-1563798
    • (2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
    • Inchi: 1S/C23H22N4O5/c1-13(22(29)30)25-21(28)20-19(11-24-27(20)2)26-23(31)32-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18H,12H2,1-2H3,(H,25,28)(H,26,31)(H,29,30)/t13-/m0/s1
    • InChI Key: YRYLSDWVEYVJPN-ZDUSSCGKSA-N
    • SMILES: O(C(NC1C=NN(C)C=1C(N[C@H](C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 434.15901982g/mol
  • Monoisotopic Mass: 434.15901982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 697
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 123Ų

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1563798-0.5g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
0.5g
$2635.0 2023-06-04
Enamine
EN300-1563798-500mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
500mg
$2635.0 2023-09-24
Enamine
EN300-1563798-0.25g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
0.25g
$2525.0 2023-06-04
Enamine
EN300-1563798-10000mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
10000mg
$11805.0 2023-09-24
Enamine
EN300-1563798-100mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
100mg
$2415.0 2023-09-24
Enamine
EN300-1563798-5.0g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
5g
$7961.0 2023-06-04
Enamine
EN300-1563798-1000mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
1000mg
$2745.0 2023-09-24
Enamine
EN300-1563798-5000mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
5000mg
$7961.0 2023-09-24
Enamine
EN300-1563798-50mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
50mg
$2306.0 2023-09-24
Enamine
EN300-1563798-1.0g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-5-yl]formamido}propanoic acid
2171202-04-1
1g
$2745.0 2023-06-04

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid Related Literature

Additional information on (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid

Research Brief on (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid (CAS: 2171202-04-1)

In recent years, the compound (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid (CAS: 2171202-04-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in peptide synthesis, drug discovery, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the pyrazole moiety makes it a versatile intermediate in the synthesis of complex bioactive molecules.

Recent studies have focused on the role of this compound in solid-phase peptide synthesis (SPPS), where it serves as a key building block for the introduction of modified amino acids. The Fmoc group is particularly valuable due to its stability under basic conditions and ease of removal under mild acidic conditions, making it ideal for iterative peptide elongation. Researchers have demonstrated its utility in the synthesis of peptide-based therapeutics, including those targeting protein-protein interactions and enzymatic activity.

One of the notable advancements involves the use of (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid in the development of protease inhibitors. The pyrazole ring, known for its bioisosteric properties, has been incorporated into inhibitor designs to enhance binding affinity and selectivity. Preliminary results from in vitro assays indicate promising inhibitory activity against specific proteases implicated in diseases such as cancer and viral infections.

Further investigations have explored the compound's potential in prodrug strategies. By leveraging the Fmoc-protected amino acid functionality, researchers have designed prodrugs that exhibit improved pharmacokinetic properties, such as enhanced solubility and controlled release. These prodrugs have shown efficacy in preclinical models, particularly in delivering cytotoxic agents to tumor sites with reduced off-target effects.

In addition to its therapeutic applications, (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid has been employed in chemical biology tools. For instance, it has been used to develop fluorescent probes for imaging intracellular processes. The Fmoc group's fluorescence properties enable real-time monitoring of peptide uptake and localization, providing insights into cellular uptake mechanisms and drug delivery pathways.

Despite these promising developments, challenges remain in optimizing the compound's synthetic accessibility and scalability. Current synthetic routes often involve multi-step procedures with moderate yields, prompting ongoing research into more efficient methodologies. Recent efforts have focused on catalytic approaches and green chemistry principles to streamline production and reduce environmental impact.

In conclusion, (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid (CAS: 2171202-04-1) represents a valuable tool in chemical biology and pharmaceutical research. Its applications span peptide synthesis, drug discovery, and prodrug development, with ongoing studies aimed at addressing synthetic challenges and expanding its utility. Future research will likely explore its potential in emerging areas such as targeted drug delivery and personalized medicine, further solidifying its role in advancing therapeutic innovation.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.